Ethyl 1-(4-fluorophenyl)-4-((furan-2-ylmethyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
This compound belongs to the pyridazinecarboxylate family, characterized by a six-membered dihydropyridazine ring substituted with a 4-fluorophenyl group at position 1, a furan-2-ylmethylamino group at position 4, and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-(furan-2-ylmethylamino)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c1-2-25-18(24)17-15(20-11-14-4-3-9-26-14)10-16(23)22(21-17)13-7-5-12(19)6-8-13/h3-10,20H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVUPKBCXBRLHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-fluorophenyl)-4-((furan-2-ylmethyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 922016-74-8) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on diverse sources, including synthesis methods, biological evaluation studies, and case studies.
- Molecular Formula : C₁₈H₁₆FN₃O₄
- Molecular Weight : 357.3 g/mol
- Structure : The compound features a pyridazine core substituted with a furan moiety and a 4-fluorophenyl group, which may contribute to its biological properties.
Synthesis
The synthesis of this compound involves several steps that include the formation of the pyridazine ring and the introduction of the furan and fluorophenyl groups. The detailed synthetic pathway has not been extensively documented in the available literature but is crucial for understanding its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown promising cytotoxicity against various cancer cell lines:
| Cell Line | Cytotoxicity Observed |
|---|---|
| DU145 | High |
| A549 | Moderate |
| SKOV3 | High |
| MCF7 | Moderate |
These findings suggest that modifications in the substituents can enhance or diminish the cytotoxic effects, indicating a structure-activity relationship (SAR) that warrants further investigation .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar compounds have demonstrated activity against both bacterial and fungal strains. For example, derivatives with furan moieties exhibited significant antibacterial activity against:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.9 μg/mL |
| Bacillus subtilis | 4.6 μg/mL |
This activity suggests that the furan and fluorophenyl groups may play critical roles in enhancing antimicrobial efficacy .
Case Studies
A notable case study involved the evaluation of related compounds in vitro against a panel of cancer cell lines. The results indicated that compounds with similar structural features exhibited varying degrees of cytotoxicity, emphasizing the importance of functional group positioning and electronic effects in determining biological activity.
Example Study Findings:
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Cytotoxicity Testing : A series of related compounds were tested against DU145 and A549 cell lines.
- Compounds with longer alkyl chains showed increased cytotoxicity.
- The presence of electron-withdrawing groups like fluorine enhanced activity against specific cancer types.
-
Antimicrobial Testing : Another study focused on derivatives with furan substitutions, which demonstrated significant antibacterial effects.
- The structure-function relationship was analyzed, revealing that specific substitutions could optimize antimicrobial potency.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s closest analogs are pyridazinecarboxylates with variations in aryl substituents and amino side chains. Key comparisons include:
Table 1: Substituent Variations and Physical Properties of Pyridazine Derivatives
Key Observations:
In contrast, the target compound’s 4-fluorophenyl group offers moderate electron withdrawal, while the furan-2-ylmethylamino group introduces electron-rich heteroaromatic character. Methoxy (12e) and hydroxyl (12d) substituents increase polarity and melting points (e.g., 220–223°C for 12d vs. 164°C for 12e), suggesting stronger intermolecular hydrogen bonding .
Steric and Functional Group Diversity :
- The trifluoromethyl groups in CAS 478067-01-5 and 12c enhance lipophilicity (XLogP3 = 3.4 for CAS 478067-01-5), whereas the target compound’s furan moiety may improve solubility due to oxygen lone pairs.
- Butylsulfanyl in CAS 866009-66-7 introduces a bulky, flexible side chain, contrasting with the rigid furan ring in the target compound.
Computational and Crystallographic Insights
- Analogs like 12d (high melting point) likely exhibit planar or minimally puckered rings due to conjugation .
- Topological Polar Surface Area (TPSA): CAS 478067-01-5 has a TPSA of 59 Ų , indicating moderate polarity. The target compound’s TPSA is expected to be higher due to the furan oxygen and amino group.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing this pyridazine derivative, and how can reaction conditions be optimized for higher yields?
- The compound is synthesized via multistep organic reactions, including nucleophilic substitution and cyclization. Key steps involve coupling a fluorophenyl moiety with a furan-methylamine group under basic conditions. Optimization includes controlling temperature (e.g., 60–80°C for 12–24 hours) and using catalysts like triethylamine to improve yields (40–95% reported for analogous derivatives) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
Q. How can structural characterization of this compound be rigorously validated using spectroscopic and chromatographic techniques?
- 1H/13C NMR identifies proton and carbon environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm, furan protons at δ 6.3–7.4 ppm). Mass spectrometry (MS) confirms molecular weight ([M+H]+ peaks). Melting point analysis (e.g., 164–223°C for related compounds) validates crystallinity. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. What are the recommended protocols for assessing the compound’s stability under varying storage conditions?
- Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the ester group. Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to monitor degradation products like free carboxylic acids .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation, particularly regarding ring puckering and substituent orientation?
- Single-crystal X-ray diffraction (SCXRD) using SHELX software refines the structure by analyzing bond lengths, angles, and torsion angles . For pyridazine rings, apply Cremer-Pople puckering parameters to quantify nonplanarity (e.g., amplitude and phase angle ) . Compare with analogs (e.g., ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohexene derivatives) to identify substituent-induced conformational changes .
Q. What strategies can reconcile contradictory biological activity data observed in different assay systems?
- Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For fluorophenyl-containing analogs, discrepancies may arise from metabolic stability differences; employ liver microsome assays to assess CYP450-mediated degradation . Statistical tools like Bland-Altman plots quantify inter-assay variability .
Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what experimental validation is required?
- Perform molecular docking (AutoDock Vina) using crystal structures of homologous receptors (e.g., adenosine A1 receptor). Validate with surface plasmon resonance (SPR) to measure kinetic constants (). For furan-methylamino interactions, conduct alanine scanning mutagenesis to identify critical binding residues .
Q. What analytical techniques are suitable for detecting trace impurities or byproducts formed during synthesis?
- LC-MS/MS with electrospray ionization (ESI) identifies impurities at ppm levels. Compare fragmentation patterns with reference standards. For halogenated byproducts (e.g., defluorinated analogs), use 19F NMR for quantitative analysis .
Methodological Notes
- Crystallography : Prioritize high-resolution data (≤1.0 Å) for SHELXL refinement to minimize R-factor values (<5%) .
- Spectral Interpretation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., aromatic protons) .
- Data Reproducibility : Report reaction conditions (solvent purity, catalyst lot numbers) to address batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
